2-[(6-Methylpyridin-2-yl)carbamoylamino]ethyl cyclopropanecarboxylate
Description
2-[(6-Methylpyridin-2-yl)carbamoylamino]ethyl cyclopropanecarboxylate is a synthetic organic compound characterized by its unique structure, which includes a cyclopropane ring and a pyridine moiety
Properties
IUPAC Name |
2-[(6-methylpyridin-2-yl)carbamoylamino]ethyl cyclopropanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-9-3-2-4-11(15-9)16-13(18)14-7-8-19-12(17)10-5-6-10/h2-4,10H,5-8H2,1H3,(H2,14,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZXAVVIEWBDED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NCCOC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methylpyridin-2-yl)carbamoylamino]ethyl cyclopropanecarboxylate typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts like rhodium or copper.
Pyridine Derivative Preparation: The 6-methylpyridine-2-amine can be synthesized via nitration of 2-methylpyridine followed by reduction.
Coupling Reaction: The final step involves coupling the cyclopropane carboxylate with the pyridine derivative using carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming corresponding N-oxides.
Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-[(6-Methylpyridin-2-yl)carbamoylamino]ethyl cyclopropanecarboxylate can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the synthesis of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and as a potential ligand for receptor studies due to its pyridine moiety.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activity, making it a candidate for drug development
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-[(6-Methylpyridin-2-yl)carbamoylamino]ethyl cyclopropanecarboxylate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclopropane ring can provide rigidity to the molecule, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Methylpyridin-2-yl)carbamoylamino]ethyl acetate
- 2-[(6-Methylpyridin-2-yl)carbamoylamino]ethyl benzoate
- 2-[(6-Methylpyridin-2-yl)carbamoylamino]ethyl butyrate
Uniqueness
Compared to its analogs, 2-[(6-Methylpyridin-2-yl)carbamoylamino]ethyl cyclopropanecarboxylate is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles.
This detailed overview provides a comprehensive understanding of 2-[(6-Methylpyridin-2-yl)carbamoylamino]ethyl cyclopropanecarboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
